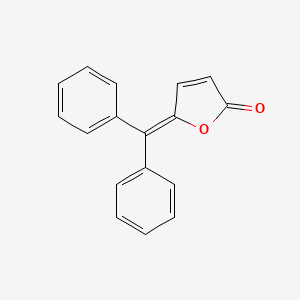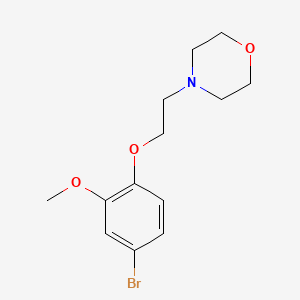
4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine typically involves the reaction of 4-bromo-2-methoxyphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product.
Starting Materials: 4-bromo-2-methoxyphenol, 2-chloroethylmorpholine
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the bromine atom to a hydrogen atom, resulting in the formation of 4-(2-(2-methoxyphenoxy)ethyl)morpholine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base (e.g., sodium hydroxide) in solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-(2-(2-methoxyphenoxy)ethyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of drugs with various therapeutic effects, including anti-inflammatory and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound is explored for its potential use in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to the modulation of their activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with the target molecules.
Comparaison Avec Des Composés Similaires
4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine can be compared with other similar compounds, such as:
4-(2-(2-Bromo-5-methoxyphenoxy)ethyl)morpholine: Similar structure but with a different substitution pattern on the aromatic ring.
4-(2-(4-Bromo-3-methoxyphenoxy)ethyl)morpholine: Another isomer with the methoxy group in a different position.
2-(4-Morpholino)ethyl 2-bromoisobutyrate: Contains a morpholine ring and bromine atom but with a different overall structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18BrNO3 |
|---|---|
Poids moléculaire |
316.19 g/mol |
Nom IUPAC |
4-[2-(4-bromo-2-methoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H18BrNO3/c1-16-13-10-11(14)2-3-12(13)18-9-6-15-4-7-17-8-5-15/h2-3,10H,4-9H2,1H3 |
Clé InChI |
VYKNKHXCGOEONI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)OCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


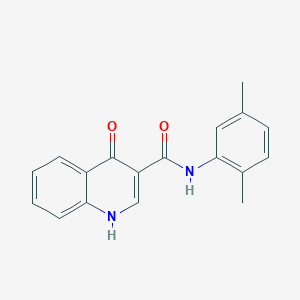

![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)

![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)
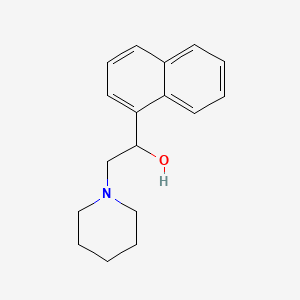


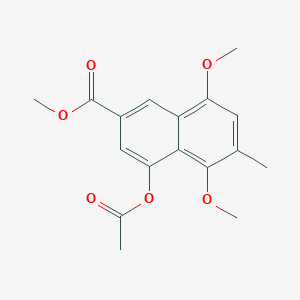
![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
